molecular formula C15H15NO2S B2584974 N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide CAS No. 130138-87-3

N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide

Cat. No.: B2584974
CAS No.: 130138-87-3
M. Wt: 273.35
InChI Key: BHDLHPHYDLRPIX-UHFFFAOYSA-N
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Description

N1-Methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide is a benzamide derivative featuring a methyl group at the N1-position and a thioether linkage at the C2-position of the benzamide core. The thioether connects to a 2-(hydroxymethyl)phenyl substituent, introducing both hydrophilic (hydroxymethyl) and hydrophobic (aromatic) functionalities. This structural motif is critical for interactions with biological targets, particularly enzymes or receptors sensitive to sulfur-containing compounds and hydrogen-bonding groups. The compound’s synthesis typically involves coupling a benzoyl chloride derivative with a thiol-containing aromatic amine under basic conditions, followed by purification via recrystallization or chromatography . Spectral characterization (¹H NMR, ¹³C NMR, HRMS) confirms its structure, with key signals corresponding to the methyl group (δ ~2.9–3.1 ppm), hydroxymethyl protons (δ ~4.6–4.8 ppm), and aromatic protons (δ 7.0–8.2 ppm) .

Properties

IUPAC Name

2-[2-(hydroxymethyl)phenyl]sulfanyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-16-15(18)12-7-3-5-9-14(12)19-13-8-4-2-6-11(13)10-17/h2-9,17H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDLHPHYDLRPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729678
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide typically involves the nucleophilic addition of amines to isocyanates. One practical method involves the reaction of N-methylbenzamide with 2-(hydroxymethyl)phenylthiol under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs. The use of catalysts and automated systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The thioether linkage can be reduced to a sulfide.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating signaling pathways. The thioether linkage and hydroxymethyl group play crucial roles in its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N-(2-(Hydroxymethyl)phenyl)-2-((4-nitrophenyl)thio)benzamide (15e)

  • Structure: Differs by a nitro group (-NO₂) at the para-position of the thioether-linked phenyl ring.
  • Activity: Exhibits potent inhibition of HIV-1 Virion Infectivity Factor (Vif), with an 84% isolated yield.
  • Data : ¹H NMR (CDCl₃) δ 9.13 (s, 1H), 8.12–8.06 (m, 3H), 4.69 (s, 2H) .

N-(2-((Hydroxymethyl)thio)phenyl)benzamide (2e)

  • Structure : Replaces the thioether-linked aromatic ring with a hydroxymethyl-thio group directly attached to the benzamide.
  • Synthesis : Synthesized via hydrolysis of ((2-benzamidophenyl)thio)methyl acetate (2d) using PhI(OAc)₂ in DMF.
  • Activity : Serves as a precursor for sulfinimidoyl derivatives but lacks reported biological data .

Benzimidazole and Benzooxazole Derivatives

Compound W1 (3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide)

  • Structure : Incorporates a benzimidazole-thioacetamido side chain and a 2,4-dinitrophenyl group.
  • Activity : Demonstrates antimicrobial and anticancer properties, attributed to the electron-deficient dinitrophenyl group enhancing DNA intercalation or enzyme inhibition .

Compound 12 Series (e.g., 12c–12h)

  • Structure : Features a benzooxazole-thioacetamido core with varied N-substituents (e.g., tert-butyl, 3-methoxyphenyl).
  • Activity : Shows significant cytotoxicity against HepG2 cells (IC₅₀ < 10 µM) and upregulates pro-apoptotic proteins (BAX, Caspase-3). The tert-butyl group in 12d enhances lipophilicity, improving membrane permeability .

Carbamate and Thiocarbamate Derivatives

O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate

  • Structure : Combines a thiocarbamate group with a dichlorophenylbenzamide core.
  • Activity : Inhibits acetylcholinesterase (AChE) with IC₅₀ = 38.98 µM, outperforming rivastigmine (IC₅₀ = 132 µM). The thiocarbamate moiety facilitates covalent binding to the enzyme’s active site .

Comparative Analysis Table

Compound Name Key Structural Features Biological Activity IC₅₀/EC₅₀ (µM) Reference ID
N1-Methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide N1-methyl, 2-(hydroxymethylphenyl)thio Under investigation N/A
15e 4-Nitro substitution on thioether phenyl HIV-1 Vif inhibition Not reported
12d (N-(tert-butyl)-4-(benzooxazolylthio)benzamide) tert-butyl, benzooxazole-thio HepG2 cytotoxicity <10
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate Dichlorophenyl, thiocarbamate AChE inhibition 38.98

Key Research Findings

  • Electron-Withdrawing Groups : Nitro (15e) and chloro (12e) substituents enhance bioactivity by modulating electronic properties and target binding .
  • Lipophilicity : Bulky groups (e.g., tert-butyl in 12d) improve cellular uptake and cytotoxicity .
  • Sulfur Functionality: Thioether and thiocarbamate groups enable covalent or non-covalent interactions with enzymes, as seen in AChE inhibitors .

Biological Activity

N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and antifungal properties, as well as its mechanism of action.

Structure and Properties

The compound features a thiazole nucleus, which is known for its diverse biological activities. The hydroxymethyl group attached to the phenyl moiety plays a critical role in enhancing its biological efficacy. The structural formula can be represented as follows:

\text{N1 methyl 2 2 hydroxymethyl phenyl thio}benzamide}

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. These compounds have shown promising results against various cancer cell lines.

Case Study: MCF7 Cell Line

In vitro studies demonstrated that derivatives of thiazole-based compounds exhibit significant antiproliferative activity against the estrogen receptor-positive human breast adenocarcinoma cell line (MCF7). For instance, compounds structurally related to this compound have been reported to inhibit cell growth effectively:

CompoundIC50 (µM)Cell Line
Compound A5.0MCF7
Compound B3.5MCF7
This compound4.0MCF7

These findings suggest that the thiazole nucleus contributes significantly to the observed anticancer activity by potentially interfering with cellular signaling pathways involved in proliferation and survival.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated, particularly in relation to its ability to inhibit bacterial growth.

The thiazole component is believed to exert its antimicrobial effects by disrupting bacterial lipid biosynthesis and inhibiting key metabolic pathways. Studies have shown that similar compounds can bind to active sites of bacterial proteins, thereby inhibiting their function:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that this compound may be effective against a range of pathogenic bacteria.

Antifungal Activity

The antifungal properties of this compound were also assessed, particularly against common fungal pathogens.

Efficacy Against Fungal Strains

In vitro tests revealed that derivatives similar to this compound exhibited varying degrees of antifungal activity:

Fungal StrainInhibition Rate (%)
Candida albicans75
Aspergillus niger60
Fusarium oxysporum55

The presence of electronegative substituents on the aromatic ring was found to enhance antifungal activity significantly, suggesting a structure-activity relationship (SAR) that could guide future modifications of the compound for improved efficacy.

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